
(1S)-1-Phenylethyl 2,5-diiodobenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-1-Phenylethyl 2,5-diiodobenzoate is an organic compound characterized by the presence of a phenylethyl group attached to a benzoate moiety substituted with two iodine atoms at the 2 and 5 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-Phenylethyl 2,5-diiodobenzoate typically involves the esterification of (1S)-1-phenylethanol with 2,5-diiodobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction conditions often include stirring at room temperature for several hours to ensure complete esterification.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Types of Reactions:
Substitution Reactions: The iodine atoms in this compound can undergo nucleophilic substitution reactions. Common reagents for these reactions include nucleophiles such as thiols, amines, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding dihydro derivative. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Reduction: Reactions are usually performed in anhydrous solvents such as tetrahydrofuran (THF) under inert atmosphere conditions.
Major Products:
Substitution Reactions: Products include various substituted benzoates depending on the nucleophile used.
Reduction Reactions: The major product is the dihydro derivative of the original compound.
Wissenschaftliche Forschungsanwendungen
Chemistry: It can be used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound may be explored for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may investigate its use as a pharmacophore in drug design and development.
Industry: It could be utilized in the development of new materials or as an intermediate in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of (1S)-1-Phenylethyl 2,5-diiodobenzoate would depend on its specific application. For instance, if used as an antimicrobial agent, it may disrupt microbial cell membranes or interfere with essential enzymatic processes. The molecular targets and pathways involved would vary based on the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
(1S)-1-Phenylethyl 2,5-dibromobenzoate: Similar structure but with bromine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-dichlorobenzoate: Similar structure but with chlorine atoms instead of iodine.
(1S)-1-Phenylethyl 2,5-difluorobenzoate: Similar structure but with fluorine atoms instead of iodine.
Uniqueness: The presence of iodine atoms in (1S)-1-Phenylethyl 2,5-diiodobenzoate imparts unique reactivity and potential biological activity compared to its bromine, chlorine, and fluorine analogs. Iodine atoms are larger and more polarizable, which can influence the compound’s chemical behavior and interactions with biological targets.
Eigenschaften
CAS-Nummer |
918331-05-2 |
|---|---|
Molekularformel |
C15H12I2O2 |
Molekulargewicht |
478.06 g/mol |
IUPAC-Name |
[(1S)-1-phenylethyl] 2,5-diiodobenzoate |
InChI |
InChI=1S/C15H12I2O2/c1-10(11-5-3-2-4-6-11)19-15(18)13-9-12(16)7-8-14(13)17/h2-10H,1H3/t10-/m0/s1 |
InChI-Schlüssel |
FAIQBBIBBATWCC-JTQLQIEISA-N |
Isomerische SMILES |
C[C@@H](C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
Kanonische SMILES |
CC(C1=CC=CC=C1)OC(=O)C2=C(C=CC(=C2)I)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



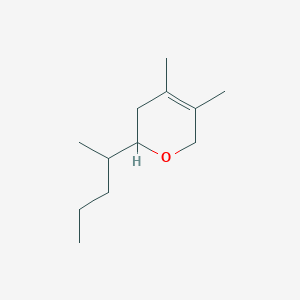
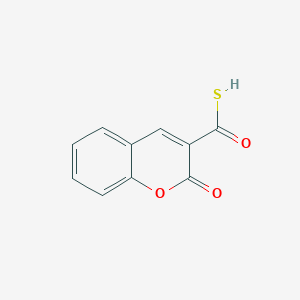
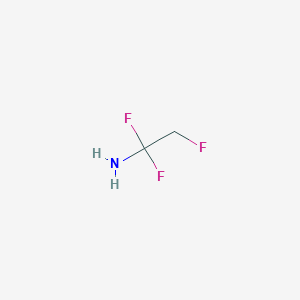
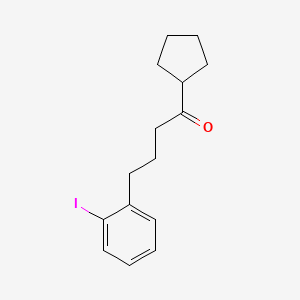
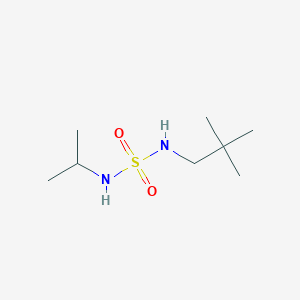
![4-Ethoxy-6-[2-(trifluoromethyl)phenyl]pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12613013.png)
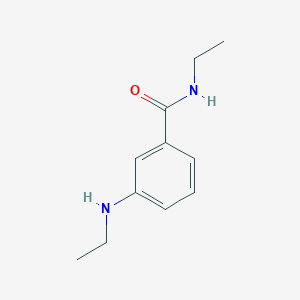
![(2S)-3-Methyl-2-{[2-(pyridin-2-yl)ethyl]amino}butan-1-ol](/img/structure/B12613023.png)
![5-Oxaspiro[3.5]nonan-1-one](/img/structure/B12613026.png)
![4-(Cyclohexylmethoxy)-3-[(2,6-dichlorophenyl)methyl]-2-methylpyridine](/img/structure/B12613039.png)
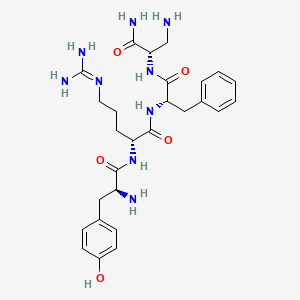
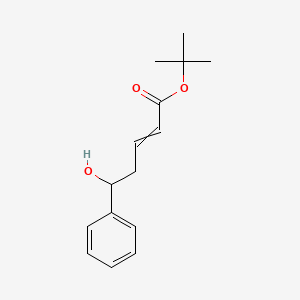
![Ethyl [2-(propan-2-yl)-4-sulfanylphenoxy]acetate](/img/structure/B12613048.png)
